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Pharmacological Activity of Tacrolimus Metabolites

. Reported
Metabolite Structural ) -
o Pharmacological Key Findings and Context
Name Characteristics o
Activity
13-0- Major metabolite; ~10% of tacrolimus Potential open-ring structure may
demethyl- open-ring isomer activity [2] induce looser binding to
tacrolimus suggested [1] immunophilin complex, leading to
(M-1) lower calcineurin inhibition [1].
31-0- Minor metabolite [2] Comparable to A rare metabolite with activity similar
demethyl- tacrolimus [2] to the parent drug [2].
tacrolimus
M-IlI Open-ring isomer Weak or negligible Structural similarity to M-1; observed
suggested [1] [1]112] in patient blood [1].

M-Il, M-IV, M- Various demethylated  Weak or negligible At least 15 metabolites are formed,;
V, M-VI, M-VIl,  and hydroxylated [2] most have weak or no known
M-V derivatives [3] immunosuppressive activity [3] [2].
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Experimental Insights into Metabolite Activity

Recent research has employed advanced methodologies to characterize metabolites and assess their

biological effects.

¢ In Vitro Metabolite Production and Structural Analysis

o Production: Tacrolimus is incubated with human liver microsomes or specific cytochrome
P450 enzymes to generate metabolites [1] [4].

o Characterization: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic
Resonance (NMR) are used for structural elucidation. HRMS suggested the presence of open-
ring structures for M-I and M-IIl, which NMR could not confirm, indicating a complex isomeric
profile [1].

e Pharmacodynamic Interaction Studies

o In Silico Modeling: Molecular dynamics simulations suggested that hypothetical open-ring
metabolite isomers could bind to FKBP12 but induce a looser, less effective binding with
calcineurin [1].

o In Vitro & Ex Vivo Assays:

= |L-2 Secretion: Purified M-I and a pool of tacrolimus metabolites showed only weak
inhibitory activity on IL-2 secretion in T-cells [1].

= NFAT Translocation: The metabolite pool did not inhibit the nuclear translocation of
NFAT (Nuclear Factor of Activated T-cells), a critical step in T-cell activation [1].

= Mixed Lymphocyte Reaction (MLR): M-I and the metabolite pool did not show
significant competitive interaction with tacrolimus in MLR suppression assays,
eliminating a direct pharmacodynamic interaction in this model [1].

The following diagram illustrates the key experimental workflow used in these recent studies to investigate

the pharmacodynamics of tacrolimus metabolites.
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Key Conclusions and Clinical Perspective

¢ Predominantly Inactive Metabolites: The consensus is that the majority of tacrolimus metabolites
possess weak or negligible immunosuppressive activity compared to the parent drug [1] [2].

¢ Unresolved Toxicity Role: The potential role of metabolites in tacrolimus toxicity (e.g.,
nephrotoxicity) remains an area of investigation and is not yet fully elucidated [3].

¢ Clinical Monitoring Implication: Due to their low activity, therapeutic drug monitoring (TDM)
primarily targets the parent tacrolimus compound. The common antibody-based TDM assays have
varying cross-reactivity with metabolites, which is a known source of discrepancy between methods

[4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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